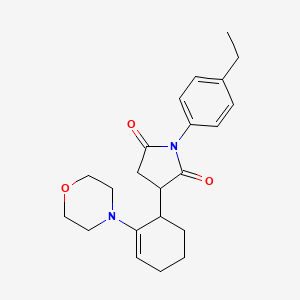

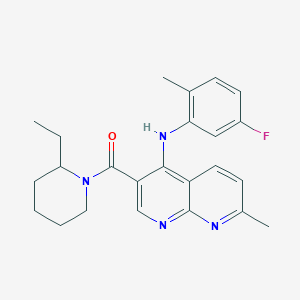

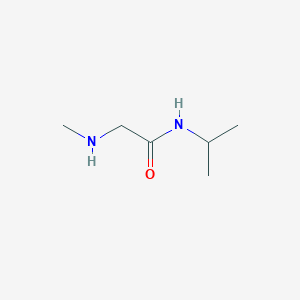

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione, also known as EMCPD, is a chemical compound that has gained attention in the scientific community due to its potential application in various fields.

Aplicaciones Científicas De Investigación

Synthesis and Stereochemistry

- Enamine Chemistry : The compound is involved in enamine chemistry, where it participates in reactions with ethyl azodicarboxylate and phenyl isocyanate to produce derivatives with specific stereochemistry. These reactions are influenced by the nature of the enamine, demonstrating selectivity and stereochemical outcomes based on the type of secondary amine involved in the enamine formation (Colonna et al., 1970). Furthermore, the structural configurations of these compounds are extensively studied through NMR spectroscopy, providing insights into their selectivity and stereochemical arrangements (Risaliti et al., 1967).

Biological Activity

- Anticonvulsant Properties : New hybrid compounds derived from pyrrolidine-2,5-dione and its analogs have been synthesized and evaluated for anticonvulsant properties. One study highlighted the potential anticonvulsant activity of these compounds in various models of seizures in mice, indicating a promising direction for developing new antiepileptic drugs (Rybka et al., 2017).

Chemical Interactions and Mechanisms

- Reactivity and Mechanisms : The compound's involvement in the synthesis of enamines and their reactions with different reagents reflects its utility in exploring chemical interactions and mechanisms. The study of its reactivity with azodicarboxylates and isocyanates, for instance, contributes to the broader understanding of enamine chemistry and the factors influencing product selectivity and yield (Colonna et al., 1971).

Structural Analysis

- Crystal Structure : Detailed spectroscopic and crystallographic studies have been conducted to elucidate the structure of related mannich bases formed by direct condensation processes. These studies not only confirm the chemical structures but also provide insights into the molecular interactions and crystal packing, contributing to the understanding of its chemical behavior and potential applications in material science (Rajeswari et al., 2010).

Propiedades

IUPAC Name |

1-(4-ethylphenyl)-3-(2-morpholin-4-ylcyclohex-2-en-1-yl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-2-16-7-9-17(10-8-16)24-21(25)15-19(22(24)26)18-5-3-4-6-20(18)23-11-13-27-14-12-23/h6-10,18-19H,2-5,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQBYNIJJUWMOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)CC(C2=O)C3CCCC=C3N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Ethylphenyl)-3-(2-morpholinocyclohex-2-en-1-yl)pyrrolidine-2,5-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-(Benzofuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl)(4-(5-chloro-2-methylphenyl)piperazin-1-yl)methanone](/img/structure/B2375636.png)

![[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2375647.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2375648.png)

![3-[[(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2375650.png)

![5-Methyl-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2375656.png)

![6-(Tert-butylsulfonyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2375657.png)